molecular formula C8H6FNO2 B14845843 4-Acetyl-6-fluoropyridine-2-carbaldehyde

4-Acetyl-6-fluoropyridine-2-carbaldehyde

Cat. No.: B14845843
M. Wt: 167.14 g/mol
InChI Key: PHYBXDQKCNQOJK-UHFFFAOYSA-N
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Description

4-Acetyl-6-fluoropyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H6FNO2 and a molecular weight of 167.14 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both acetyl and fluorine groups in its structure makes it a compound of interest in various fields of research and industry.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-6-fluoropyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-acetyl-6-fluoropyridine-2-carboxylic acid.

    Reduction: Formation of 4-acetyl-6-fluoropyridine-2-methanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-6-fluoropyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetyl-6-fluoropyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances its ability to form strong hydrogen bonds and interact with biological targets. The acetyl and aldehyde groups also contribute to its reactivity and ability to undergo various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-6-fluoropyridine-2-carbaldehyde is unique due to the presence of both acetyl and fluorine groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

4-acetyl-6-fluoropyridine-2-carbaldehyde

InChI

InChI=1S/C8H6FNO2/c1-5(12)6-2-7(4-11)10-8(9)3-6/h2-4H,1H3

InChI Key

PHYBXDQKCNQOJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)F)C=O

Origin of Product

United States

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